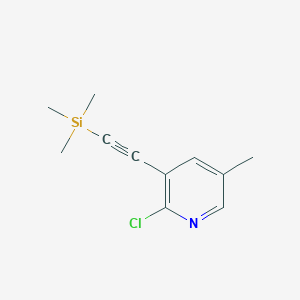

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine

Vue d'ensemble

Description

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a halogenated heterocyclic compound with the molecular formula C11H14ClNSi and a molecular weight of 223.77 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a trimethylsilyl-ethynyl group attached to a pyridine ring. It is used in various fields of scientific research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine typically involves the reaction of 2-chloro-5-methylpyridine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include piperidine derivatives.

Applications De Recherche Scientifique

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine has a variety of applications in scientific research, including use as an organosilicon reagent . The molecular formula is C11H14ClNSi and the molecular weight is 223.77 . This chemical is restricted to professional manufacturing, research laboratories, and industrial or commercial use only . It is not for medical or consumer use .

Applications

- Organic Synthesis 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is utilized as a building block in creating complex organic molecules.

- Medicinal Chemistry 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine acts as a precursor in the development of potential pharmaceutical compounds.

- Material Science 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is used to synthesize novel materials that have unique electronic and optical properties.

- Biological Studies 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is used in studying biological pathways and mechanisms because it can interact with different biomolecules.

One study highlights the synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine through a regioselective Sonogashira coupling reaction between 5-bromo-3-iodopyridin-2-amine and trimethylsilylacetylene, typically involving palladium catalysts and bases like triethylamine. The resulting compound has shown antiviral properties against the Dengue virus (DENV2) in human hepatoma cells, with significant inhibition observed in in vitro assays.

Antiviral Properties of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

| Compound | Virus | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | DENV2 | 0.0186 | >100 |

| Sunitinib | DENV2 | 0.0110 | >200 |

Mécanisme D'action

The mechanism of action of 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the trimethylsilyl-ethynyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine

- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

- 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Uniqueness

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of a chloro group, a methyl group, and a trimethylsilyl-ethynyl group on the pyridine ring makes it a versatile compound for various applications in research and industry .

Activité Biologique

2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine is a halogenated heterocyclic compound characterized by its unique structural features, including a chloro group, a trimethylsilyl-ethynyl group, and a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C11H14ClNSi

- Molecular Weight : 223.77 g/mol

- CAS Number : 1203499-58-4

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although detailed studies are required to elucidate the exact pathways involved.

- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing efficacy in inhibiting the growth of certain cancer cell lines. In vitro assays have indicated that it may induce apoptosis in cancer cells, potentially through modulation of signaling pathways related to cell survival and death.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may enhance its therapeutic applications in treating conditions like Alzheimer's disease.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for various receptors, including those involved in neurotransmission and hormonal signaling.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Study 2: Anticancer Activity

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 30 | 60 |

| 50 | 30 |

Study 3: Neuroprotective Effects

A neuroprotection study using SH-SY5Y neuroblastoma cells showed that the compound could reduce oxidative stress markers when exposed to hydrogen peroxide, suggesting potential protective effects against neurodegeneration.

Propriétés

IUPAC Name |

2-(2-chloro-5-methylpyridin-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNSi/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYHZEUMHXSVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673581 | |

| Record name | 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-58-4 | |

| Record name | 2-Chloro-5-methyl-3-[(trimethylsilyl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.